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molecular formula C20H28O4 B1265165 4-Deoxycohumulone CAS No. 5880-42-2

4-Deoxycohumulone

Cat. No. B1265165
M. Wt: 332.4 g/mol
InChI Key: KKFIZYKKQLWBKH-UHFFFAOYSA-N
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Patent
US06177474B1

Procedure details

Under an atmosphere of nitrogen, 600 mg (15.0 mmol, 3.00 equivalents) of an oily 60% sodium hydride was washed with dry hexane to remove paraffin. In this solution, 20 ml of dimethyl sulfoxide was placed and stirred at room temperature. To the resultant mixture, a dimethyl sulfoxide (5.0 ml) solution of 981 mg (5.00 mmol) of (2-propyl) (2,4,6-trihydroxyphenyl) ketone (4) was added over a period of 15 minutes and stirred for 30 minutes. Then, a dimethyl sulfoxide (5.0 ml) solution of 1.43 g (10.0 mmol, 2.00 equivalents) of 1-bromo-3-methyl-2-butene was added dropwise over a period of 30 minutes. The resultant mixture was stirred at room temperature for 14 hours. The mixture was poured into 50 ml of a cold 2 M hydrochloric acid solution and extracted from ether. The ether layer was washed with saturated brine, dried over sodium sulfate, and distilled to remove the solvent and obtain 1.580 g of a crude product in the form of red oily substance. The crude product was separated by silica gel column chromatography (65 g of Wako Gel C-200, benzene:ethyl acetate=9:1) into (a) 239 mg of a brown viscous oily substance, (b) 342 mg of an orange color viscous oily substance, and (c) 206 mg of a yellow crystalline substance sequentially in the order of elution as indexed by the thin layer chromatography. The fraction (a) was further purified by column chromatography (15 g of Wako Gel C-300, petroleum ether:ether=9:1) to obtain 58 mg of {3,5-bis(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl} (2-propyl) ketone (12) in the form of yellow crystals.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
981 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.43 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]([C:6]1[C:11]([OH:12])=[CH:10][C:9]([OH:13])=[CH:8][C:7]=1[OH:14])=[O:5])[CH3:3].Br[CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19].Cl>CS(C)=O>[CH3:3][CH:2]([C:4]([C:6]1[C:7]([OH:14])=[C:8]([CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19])[C:9]([OH:13])=[C:10]([CH2:6][CH:4]=[C:2]([CH3:3])[CH3:1])[C:11]=1[OH:12])=[O:5])[CH3:1]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
981 mg
Type
reactant
Smiles
CC(C)C(=O)C1=C(C=C(C=C1O)O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.43 g
Type
reactant
Smiles
BrCC=C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Under an atmosphere of nitrogen, 600 mg (15.0 mmol, 3.00 equivalents) of an oily 60% sodium hydride was washed with dry hexane
CUSTOM
Type
CUSTOM
Details
to remove paraffin
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted from ether
WASH
Type
WASH
Details
The ether layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
obtain 1.580 g of a crude product in the form of red oily substance
CUSTOM
Type
CUSTOM
Details
The crude product was separated by silica gel column chromatography (65 g of Wako Gel C-200, benzene:ethyl acetate=9:1) into (a) 239 mg of a brown viscous oily substance, (b) 342 mg of an orange color viscous oily substance, and (c) 206 mg of a yellow crystalline substance sequentially in the order of elution as indexed by the thin layer chromatography
CUSTOM
Type
CUSTOM
Details
The fraction (a) was further purified by column chromatography (15 g of Wako Gel C-300, petroleum ether:ether=9:1)

Outcomes

Product
Name
Type
product
Smiles
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: CALCULATEDPERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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